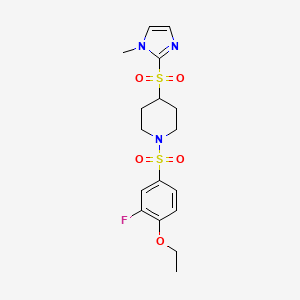
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H22FN3O5S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine, with CAS number 2034512-67-7, is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22FN3O3S with a molecular weight of 367.4 g/mol. The structure features a piperidine core substituted with sulfonyl groups and ethoxy and fluorophenyl moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22FN3O3S |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2034512-67-7 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of sulfonamides have shown efficacy against various viral targets, including the hepatitis C virus (HCV) and yellow fever virus (YFV). The structure–activity relationship (SAR) studies suggest that modifications in the sulfonyl group can enhance antiviral potency, as observed with related compounds in the literature .
Antibacterial and Enzyme Inhibition
The compound has also been evaluated for antibacterial activity and enzyme inhibition. In vitro studies demonstrate that related piperidine derivatives exhibit potent inhibition against acetylcholinesterase (AChE) and urease enzymes. For example, IC50 values for certain derivatives were reported as low as 2.14 µM, indicating strong enzyme inhibitory potential . The presence of the piperidine ring is associated with various pharmacological effects, including anesthetic properties and glucose regulation .
The proposed mechanism of action involves interaction with specific biological targets such as enzymes and receptors. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, while the imidazole group may interact with various cellular pathways, potentially influencing metabolic processes.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antiviral Efficacy : A study demonstrated that a structurally similar compound inhibited HCV NS5B RNA polymerase by over 95% in vitro, suggesting potential applications in antiviral therapy .
- Enzyme Inhibition : Another study reported that synthesized piperidine derivatives showed significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S2/c1-3-26-16-5-4-14(12-15(16)18)28(24,25)21-9-6-13(7-10-21)27(22,23)17-19-8-11-20(17)2/h4-5,8,11-13H,3,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOYBOWHHOMIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













